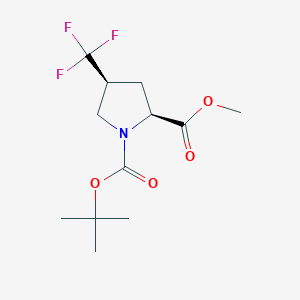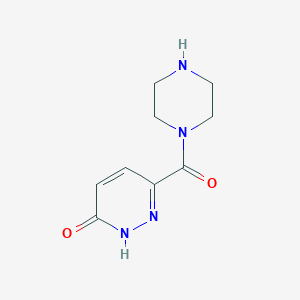
N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine
Übersicht
Beschreibung
N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine (2’F-dG) is an important fluorinated analog of the natural deoxyguanosine nucleoside. 2’F-dG has been extensively studied in the field of nucleic acid chemistry and has been used in a variety of applications, from drug discovery to gene therapy. 2’F-dG has been shown to have unique properties that make it an attractive candidate for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine exhibits unique properties in synthetic chemistry. For instance, Solodinin et al. (2020) demonstrated its synthesis and reactivity, noting that while it is labile under acidic conditions, it is sufficiently stable in dichloroacetic acid, used in solid phase synthesis. However, incorporating it into oligonucleotides through phosphoramidite chemistry-based solid phase synthesis presented challenges, suggesting the need for alternative N-protecting groups or modified synthetic cycle conditions for successful incorporation (Solodinin et al., 2020).
Anti-Neoplastic Activity
A significant application of N2-Isobutyryl-2'-deoxyguanosine derivatives is in anti-neoplastic (anti-cancer) activities. For instance, Sood et al. (1992) observed that N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives were potent antineoplastic agents, exhibiting activity against various human tissue culture tumor cells, such as leukemia and uterine carcinoma (Sood et al., 1992).
Oligodeoxyribonucleotide Modification
Rao et al. (1995) developed an efficient method for synthesizing 2'-deoxy-6-thioguanosine from 2'-deoxyguanosine, which, when incorporated into G-rich oligodeoxyribonucleotides, facilitated triple-helix formation. This showcases the utility of modified nucleosides like this compound in altering the properties of oligodeoxyribonucleotides (Rao et al., 1995).
Synthesis of Novel Compounds
Guzaev (1992) reported an efficient synthesis method for N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine, demonstrating the compound's potential for creating novel nucleoside analogs (Guzaev, 1992).
Formation of Non-Hydrolyzable Substrate Analogs
Ikehara and Imura (1981) synthesized 2'-Deoxy-2'-fluoroguanylyl-(3'-5')-uridine as a non-hydrolyzable substrate analog of ribonuclease T1. This synthesis involved derivatizing 2'-deoxy-2'-fluoroguanosine to the N2-isobutyryl compound, highlighting its role in creating stable substrate analogs for enzymatic studies (Ikehara & Imura, 1981).
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHADUUWJSVYGQ-HTFXMJNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




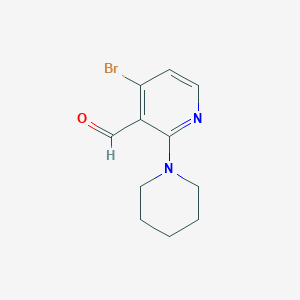
![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)

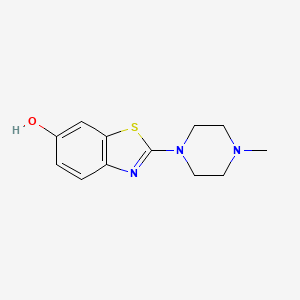
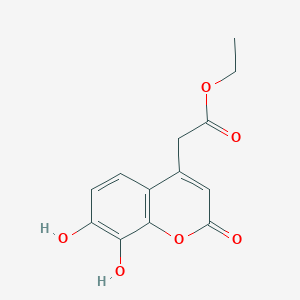
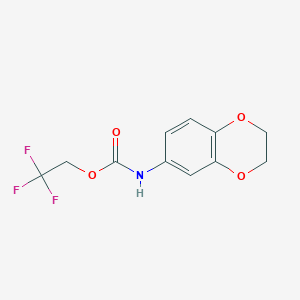
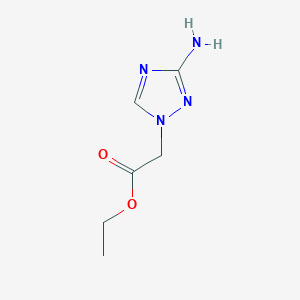
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)

